Welcome to the BenchChem Online Store!
molecular formula C10H14ClN3O2 B8369660 2-Chloro-4-methoxy-6-morpholin-4-ylpyridin-3-ylamine

2-Chloro-4-methoxy-6-morpholin-4-ylpyridin-3-ylamine

Cat. No. B8369660
M. Wt: 243.69 g/mol
InChI Key: QEDVSHKCKCPZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07812020B2

Procedure details

To a solution of 4-(6-chloro-4-methoxy-5-nitropyridin-2-yl)-morpholine (0.38 g) in concentrated hydrochloric acid (20 mL) was added a solution of stannous dichloride (1.57 g) in concentrated hydrochloric acid (60 mL). The reaction mixture was heated to 75° C. for 5 minutes and then poured on to chrushed ice (100 g) and extracted with ethyl acetate (2×20 mL). The combined organic phases were dried over magnesium sulfate and concentrated in vacuo, to furnish 0.28 g (83% yield) of the title compound as an off-white solid. 1H NMR (500 MHz, CDCl3): 3.35 (m, 4H), 3.65 (br s, 2H), 3.80 (m, 4H), 3.90 (s, 3H), 6.10 (s, 1H).
Name
4-(6-chloro-4-methoxy-5-nitropyridin-2-yl)-morpholine
Quantity
0.38 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous dichloride
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:5]=[C:4]([O:14][CH3:15])[C:3]=1[N+:16]([O-])=O>Cl>[Cl:1][C:2]1[C:3]([NH2:16])=[C:4]([O:14][CH3:15])[CH:5]=[C:6]([N:8]2[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2)[N:7]=1

Inputs

Step One
Name
4-(6-chloro-4-methoxy-5-nitropyridin-2-yl)-morpholine
Quantity
0.38 g
Type
reactant
Smiles
ClC1=C(C(=CC(=N1)N1CCOCC1)OC)[N+](=O)[O-]
Name
stannous dichloride
Quantity
1.57 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
Cl
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1N)OC)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.